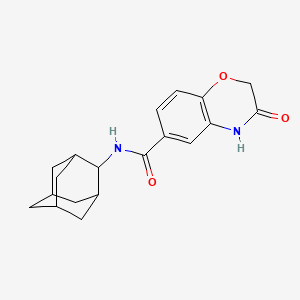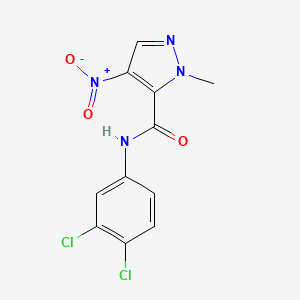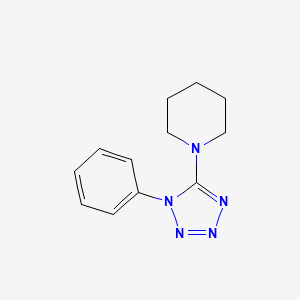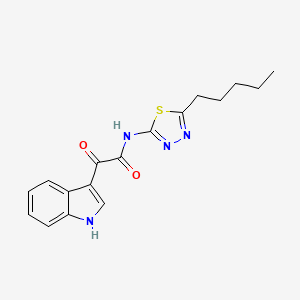![molecular formula C19H28N4O3 B4332753 N-[2-(1-adamantyl)ethyl]-4-(4-nitro-1H-pyrazol-1-yl)butanamide](/img/structure/B4332753.png)
N-[2-(1-adamantyl)ethyl]-4-(4-nitro-1H-pyrazol-1-yl)butanamide
Descripción general
Descripción
N-[2-(1-adamantyl)ethyl]-4-(4-nitro-1H-pyrazol-1-yl)butanamide, also known as AEBP1 inhibitor, is a chemical compound that has gained attention in the scientific community due to its potential applications in cancer research.
Mecanismo De Acción
N-[2-(1-adamantyl)ethyl]-4-(4-nitro-1H-pyrazol-1-yl)butanamide inhibitor works by inhibiting the binding of this compound to its target protein, PPARγ. PPARγ is a transcription factor that plays a role in adipogenesis, glucose metabolism, and inflammation. This compound binds to PPARγ and enhances its transcriptional activity, leading to increased tumor growth and metastasis. Inhibition of this compound with this compound inhibitor reduces the transcriptional activity of PPARγ, leading to reduced tumor growth and metastasis.
Biochemical and Physiological Effects:
This compound inhibitor has been shown to have minimal toxicity and side effects in preclinical studies. In addition to its anti-cancer effects, this compound inhibitor has also been shown to have anti-inflammatory effects and may have potential applications in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-[2-(1-adamantyl)ethyl]-4-(4-nitro-1H-pyrazol-1-yl)butanamide inhibitor is its specificity for this compound, which reduces the potential for off-target effects. This compound inhibitor also has minimal toxicity and side effects, making it a promising candidate for further preclinical and clinical studies. However, one limitation of this compound inhibitor is its relatively low potency, which may limit its effectiveness in certain cancer models.
Direcciones Futuras
For N-[2-(1-adamantyl)ethyl]-4-(4-nitro-1H-pyrazol-1-yl)butanamide inhibitor include further preclinical studies to determine its effectiveness in other cancer models and its potential applications in the treatment of inflammatory diseases. In addition, the development of more potent this compound inhibitors may increase its effectiveness in cancer treatment. Finally, clinical trials are needed to determine the safety and efficacy of this compound inhibitor in humans.
Aplicaciones Científicas De Investigación
N-[2-(1-adamantyl)ethyl]-4-(4-nitro-1H-pyrazol-1-yl)butanamide inhibitor has shown promising results in cancer research, particularly in the treatment of breast cancer. Studies have shown that this compound is overexpressed in breast cancer cells and is associated with increased tumor growth and metastasis. Inhibition of this compound with this compound inhibitor has been shown to reduce tumor growth and metastasis in breast cancer models.
Propiedades
IUPAC Name |
N-[2-(1-adamantyl)ethyl]-4-(4-nitropyrazol-1-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4O3/c24-18(2-1-5-22-13-17(12-21-22)23(25)26)20-4-3-19-9-14-6-15(10-19)8-16(7-14)11-19/h12-16H,1-11H2,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUKZXBRKHNPHBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CCNC(=O)CCCN4C=C(C=N4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(3-fluorophenyl)-N-[2-hydroxy-1-(hydroxymethyl)-2-phenylethyl]propanamide](/img/structure/B4332670.png)

![2-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-5-(3-methylphenyl)-2H-tetrazole](/img/structure/B4332703.png)
![ethyl 3-amino-5-(1,3-benzodioxol-5-yl)-2-cyano-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4332705.png)
![ethyl 2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4332712.png)


![N-[2-(1-adamantyl)ethyl]-3-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4332722.png)
![N-[2-(1-adamantyl)ethyl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B4332729.png)
![N-[2-(1-adamantyl)ethyl]-2-(3-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B4332736.png)

![N-[2-(1-adamantyl)ethyl]-2-(4-iodo-1H-pyrazol-1-yl)acetamide](/img/structure/B4332748.png)
![3-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-N-{2-[(3,4,5-trimethoxybenzoyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4332759.png)
